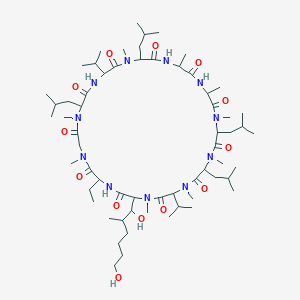
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydrocyclosporin A M17, also known as Dihydro-csa M17, is a derivative of cyclosporin A. It is a co-metabolite of cyclosporin A and is known for its lack of immunosuppressive activity. This compound has been studied for its potential use as a control in pharmacological studies, particularly in the treatment of parasitic infections .
准备方法
Synthetic Routes and Reaction Conditions
Dihydrocyclosporin A M17 can be synthesized through the hydrogenation of cyclosporin A. This process involves the reduction of cyclosporin A using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to ensure the selective reduction of the compound .
Industrial Production Methods
The industrial production of Dihydrocyclosporin A M17 follows similar synthetic routes as described above. The process involves the large-scale hydrogenation of cyclosporin A using specialized reactors and catalysts to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Dihydrocyclosporin A M17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: As mentioned earlier, the reduction of cyclosporin A leads to the formation of Dihydrocyclosporin A M17.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Dihydrocyclosporin A M17, which can be used for further pharmacological studies .
科学研究应用
Dihydrocyclosporin A M17 has several scientific research applications, including:
Chemistry: Used as a control in studies involving cyclosporin A to understand the role of immunosuppression.
Biology: Studied for its effects on parasitic infections and its potential use in treating such infections.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections without causing immunosuppression.
Industry: Used in the production of various derivatives for pharmacological studies
作用机制
Dihydrocyclosporin A M17 exerts its effects by interacting with specific molecular targets and pathways. The compound is known to bind to cyclophilin A, a cellular protein that exhibits peptidyl-prolyl cis-trans isomerase activity. This interaction affects various biological processes, including protein folding and immune response modulation .
相似化合物的比较
Similar Compounds
Cyclosporin A: The parent compound of Dihydrocyclosporin A M17, known for its immunosuppressive activity.
Cyclosporin C: Another derivative of cyclosporin A with different pharmacological properties.
Cyclosporin D: A derivative with distinct immunosuppressive effects.
Metabolites M1 and M21: Other metabolites of cyclosporin A with varying degrees of immunosuppressive activity
Uniqueness
Dihydrocyclosporin A M17 is unique due to its lack of immunosuppressive activity, making it a valuable control compound in pharmacological studies. Its ability to interact with cyclophilin A without causing immunosuppression sets it apart from other cyclosporin derivatives .
属性
CAS 编号 |
121886-75-7 |
|---|---|
分子式 |
C62H113N11O13 |
分子量 |
1220.6 g/mol |
IUPAC 名称 |
33-(1,6-dihydroxy-2-methylhexyl)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H113N11O13/c1-24-43-58(82)67(17)33-48(75)68(18)44(29-34(2)3)55(79)66-49(38(10)11)61(85)69(19)45(30-35(4)5)54(78)63-41(15)53(77)64-42(16)57(81)70(20)46(31-36(6)7)59(83)71(21)47(32-37(8)9)60(84)72(22)50(39(12)13)62(86)73(23)51(56(80)65-43)52(76)40(14)27-25-26-28-74/h34-47,49-52,74,76H,24-33H2,1-23H3,(H,63,78)(H,64,77)(H,65,80)(H,66,79) |
InChI 键 |
HTHPJMCQQNKDHH-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
规范 SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CCCCO)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
同义词 |
(8-hydroxy-6,7-dihydro-MeBMT)cyclosporin 8-hydroxy-6,7-dihydro-(4-(2-butenyl)-4,N-dimethylthreonine)cyclosporin dihydro-CsA M17 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















